molecular formula C16H14N2O B3869773 2-benzyl-4-methyl-1(2H)-phthalazinone CAS No. 5580-07-4

2-benzyl-4-methyl-1(2H)-phthalazinone

Cat. No.: B3869773
CAS No.: 5580-07-4
M. Wt: 250.29 g/mol
InChI Key: PISDLQARHRQTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Phthalazinones in Chemical Biology

The exploration of phthalazine (B143731) and its derivatives, including phthalazinones, dates back to early investigations into nitrogen-containing heterocyclic compounds. Initially synthesized and studied for their fundamental chemical properties, the therapeutic potential of these molecules soon became apparent. The development of synthetic methodologies to access a variety of substituted phthalazinones has been a continuous effort, enabling the exploration of their structure-activity relationships. This historical groundwork has paved the way for the contemporary understanding of phthalazinones as key pharmacophores in drug discovery.

Significance of the Phthalazinone Core in Medicinal Chemistry Research

The phthalazinone nucleus is recognized as a versatile scaffold in medicinal chemistry due to its ability to interact with diverse biological targets. pharmainfo.in This has led to the development of phthalazinone-containing compounds with a wide range of therapeutic applications. Research has shown that derivatives of this core structure exhibit activities such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. jst.go.jpsciforum.net The structural rigidity of the phthalazinone system, combined with the potential for substitution at various positions, allows for the fine-tuning of physicochemical and pharmacological properties to optimize potency and selectivity for specific biological targets. Several phthalazinone derivatives have been investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and phosphodiesterases (PDEs), highlighting the scaffold's importance in modern drug development. jst.go.jpnih.govosf.ioresearchgate.net

Overview of Research Trajectories for 2-benzyl-4-methyl-1(2H)-phthalazinone Analogues

While specific research on this compound is limited in publicly available literature, the research trajectories for its close analogues provide valuable insights into its potential areas of investigation. The primary focus for derivatives of the 4-benzyl-1(2H)-phthalazinone scaffold has been in the realm of oncology. For instance, various N-substituted derivatives have been synthesized and evaluated for their cytotoxic activities. sciforum.net

Furthermore, modifications of the benzyl (B1604629) and phthalazinone core have been explored to develop agents with other therapeutic applications. A notable example is the investigation of 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, a close analogue, for its antifungal properties. nih.gov Additionally, derivatives of 4-benzyl-1-(2H)-phthalazinone have been synthesized and assessed as potential androgen receptor antagonists, indicating a line of research in endocrine-related disorders. elsevierpure.com These research avenues suggest that the biological activity of this class of compounds is highly dependent on the nature and position of the substituents on the phthalazinone and benzyl rings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-4-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-14-9-5-6-10-15(14)16(19)18(17-12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISDLQARHRQTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416971
Record name CBMicro_025570
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5580-07-4
Record name CBMicro_025570
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Benzyl 4 Methyl 1 2h Phthalazinone

Primary Synthetic Routes to the Phthalazinone Nucleus

The formation of the bicyclic phthalazinone system is most commonly achieved through reactions that create the nitrogen-containing heterocyclic ring fused to a benzene (B151609) ring. journaljpri.com These methods can be broadly categorized into condensation and cyclocondensation reactions.

A foundational and widely employed method for synthesizing the phthalazinone core involves the condensation of phthalic anhydride (B1165640) or its derivatives with hydrazine-based reagents. longdom.org The reaction of phthalic anhydride with hydrazine (B178648) hydrate (B1144303), often in a solvent like acetic acid, is a direct route to the parent 1(2H)-phthalazinone. longdom.orgjocpr.com

This strategy can be adapted to produce substituted phthalazinones by using substituted phthalic anhydrides or substituted hydrazines. jocpr.com A common variation involves the Friedel-Crafts acylation of an aromatic compound with phthalic anhydride to produce a 2-aroylbenzoic acid. This intermediate is then cyclized with hydrazine hydrate to yield a 4-aryl-1(2H)-phthalazinone. ekb.eg For instance, the reaction of m-xylene (B151644) with phthalic anhydride under Friedel-Crafts conditions yields the corresponding o-aroylbenzoic acid, which can be further processed to a phthalazinone derivative. ekb.eg The reaction conditions for these condensations can vary, including refluxing in solvents like ethanol (B145695) or acetic acid. longdom.orgjst.go.jp

The reaction of phthalic anhydride with alcohols can also serve as an entry point, typically forming monoesters which can be further transformed. asianpubs.org Modern synthetic protocols have also explored the use of urea (B33335) in a solvent-free reaction with phthalic anhydride, which upon heating, yields phthalimide, a related heterocyclic structure. pierpalab.com

Table 1: Examples of Phthalazinone Synthesis from Phthalic Anhydride Derivatives

Starting MaterialReagentProduct TypeReference
Phthalic AnhydrideHydrazine Hydrate1(2H)-Phthalazinone longdom.orgjocpr.com
o-Aroylbenzoic Acid (from Phthalic Anhydride + Arene)Hydrazine Hydrate4-Aryl-1(2H)-phthalazinone ekb.eg
R-Substituted Phthalic AnhydrideHydrazine HydrateSubstituted 1(2H)-phthalazinone jocpr.com

Beyond the direct use of phthalic anhydride, other cyclocondensation strategies provide access to the phthalazinone nucleus. nih.gov One such approach utilizes benzoxazinone (B8607429) derivatives as precursors. For example, 1-aryl-3,2-benzoxazin-4-ones react with hydrazine in refluxing ethanol to produce 4-aryl-1(2H)-phthalazinones. longdom.org Similarly, 3,1-benzoxazin-4-ones can be converted to phthalazinone derivatives through reactions with reagents like thioglycolic acid. longdom.org

Modern synthetic chemistry has also introduced novel multicomponent reactions for building the phthalazinone skeleton efficiently. nih.gov These methods, such as [3+2+1] three-component strategies, offer advantages in terms of synthetic efficiency and environmental compatibility over classical two-component cyclocondensations. nih.gov Visible-light photocatalysis has emerged as a powerful tool for tandem one-pot syntheses, allowing for the construction and subsequent C4-functionalization of the phthalazinone ring from simple precursors like aryl hydrazines and 2-formylbenzoic acids. researchgate.net

Specific Synthesis of 2-benzyl-4-methyl-1(2H)-phthalazinone and its Precursors

The synthesis of the target molecule, this compound, requires the specific introduction of a methyl group at the C4 position and a benzyl (B1604629) group at the N2 position. This is typically achieved through a multi-step sequence involving the synthesis of key intermediates.

4-Benzyl-1(2H)-phthalazinone is a crucial and frequently used intermediate for the synthesis of a wide array of pharmacologically active compounds. jst.go.jpnih.govnih.gov Its synthesis serves as a model for constructing the C4-substituted phthalazinone scaffold. This intermediate is often prepared and then further functionalized at the N2 position. nih.govnih.govsciforum.net For instance, 4-benzyl-1(2H)-phthalazinone has been used as the starting material to prepare nonsteroidal androgen receptor (AR) antagonists. osf.ionih.gov The presence of the benzyl group at the C4 position is considered important for the antagonistic activity in certain biological contexts. nih.gov

The introduction of a substituent at the N2 position of the phthalazinone ring is a common and critical step in the synthesis of derivatives like this compound. This transformation is typically accomplished via N-alkylation. sciforum.net Phthalazinones exhibit lactam-lactim tautomerism, meaning alkylation can potentially occur at either the nitrogen or the oxygen atom. However, it has been demonstrated that conducting the alkylation in the presence of a base, which forms the potassium salt of the phthalazinone, leads to selective alkylation on the nitrogen atom. beilstein-journals.orgnih.gov

In a plausible synthetic route to the target compound, 4-methyl-1(2H)-phthalazinone (prepared from 2-acetylbenzoic acid and hydrazine) would be treated with a benzylating agent like benzyl chloride in the presence of a suitable base such as potassium carbonate (K₂CO₃) in a solvent like acetone (B3395972) or DMF. beilstein-journals.orgnih.gov

Similar N-alkylation reactions have been extensively reported starting from 4-benzyl-1(2H)-phthalazinone to introduce various functional groups at the N2 position. jst.go.jpnih.govnih.govsciforum.net These reactions showcase the reliability of this synthetic step. For example, reacting 4-benzyl-1(2H)-phthalazinone with ethyl chloroacetate (B1199739) in the presence of anhydrous K₂CO₃ yields the corresponding N2-substituted ester. jst.go.jpnih.gov

Table 2: Examples of N2-Alkylation of 4-Benzyl-1(2H)-phthalazinone

Starting MaterialAlkylating AgentBase/SolventProductReference
4-Benzyl-1(2H)-phthalazinoneFormalinEthanol4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one nih.gov
4-Benzyl-1(2H)-phthalazinoneEthyl chloroacetateAnhydrous K₂CO₃Ethyl (2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate) jst.go.jpnih.gov
4-Benzyl-1(2H)-phthalazinoneEthyl acrylateAnhydrous K₂CO₃Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate nih.gov

Direct methylation at the C4 position of a pre-formed phthalazinone ring is a challenging transformation. The more conventional approach to introduce a C4-methyl group is to start the synthesis with a precursor that already contains this moiety, such as 2-acetylbenzoic acid.

However, recent advances in synthetic methodology have provided routes for the functionalization of the C4 position of the phthalazinone core. Visible-light mediated photocatalysis has enabled the C4-alkylation of phthalazinones in one-pot, three-component reactions. researchgate.net For example, C4-cyanoalkylated and C4-difluoroalkylated phthalazin-1(2H)-ones have been synthesized using organic dyes or other photocatalysts. researchgate.net While a direct example of C4-methylation using these methods is not prominently reported, these modern techniques suggest a potential pathway for such a transformation, possibly through radical-based mechanisms. Another related method involves the ruthenium-catalyzed C4-methylenation of isoquinolinones, a structurally similar heterocycle, using vinylene carbonate as a methylene (B1212753) source, which could potentially be adapted. researchgate.net These emerging strategies highlight the ongoing efforts to develop versatile methods for C-C bond formation at the C4 position of phthalazinone and related heterocyclic systems.

Derivatization Strategies for Structural Modification

Structural modification of the this compound scaffold is a key strategy for developing new chemical entities. These modifications primarily target the N-2 position, the C-4 substituent, the fused aromatic ring, and the carbonyl group, leading to a diverse library of derivatives.

The nitrogen atom at the 2-position of the phthalazinone ring is a primary site for derivatization through alkylation and acylation reactions. These reactions introduce a variety of functional groups, significantly altering the molecule's properties.

N-Alkylation is commonly achieved by reacting the N-H of a precursor like 4-methyl-1(2H)-phthalazinone with an alkylating agent in the presence of a base. ekb.egbeilstein-journals.org For instance, the reaction with ethyl chloroacetate using anhydrous potassium carbonate (K₂CO₃) as a base in a solvent mixture like DMF/acetone yields the corresponding N-substituted acetate (B1210297) ester. sciforum.netnih.govnih.gov This reaction proceeds selectively at the nitrogen atom rather than the carbonyl oxygen. sciforum.netnih.gov Another N-alkylation strategy is the Michael addition reaction with α,β-unsaturated esters, such as ethyl acrylate, which also occurs in the presence of K₂CO₃. nih.gov The introduction of a hydroxymethyl group at the N-2 position can be accomplished using formaldehyde. nih.gov This hydroxymethyl derivative can be further converted into a more reactive chloromethyl group by treatment with thionyl chloride, providing a key intermediate for subsequent nucleophilic substitutions. nih.govsemanticscholar.org

N-Acylation in this context often refers to the acylation of a functional group previously introduced at the N-2 position. For example, a common synthetic route involves N-alkylation to introduce an acetohydrazide moiety, which is then acylated. The reaction of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide with acid chlorides like acetyl chloride or benzoyl chloride in refluxing benzene leads to the formation of N-acyl derivatives. jst.go.jp

Table 1: Examples of N-Alkylation Reactions on the Phthalazinone Scaffold

Starting MaterialReagentConditionsProductReference
4-Benzyl-2H-phthalazin-1-oneEthyl chloroacetateK₂CO₃, DMF/acetone, refluxEthyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate nih.govnih.gov
4-Benzyl-2H-phthalazin-1-oneFormaldehydeEthanol, reflux4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one nih.gov
4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-oneThionyl chlorideReflux4-Benzyl-2-chloromethyl-2H-phthalazin-1-one nih.govsemanticscholar.org
4-Benzylphthalazin-1(2H)-oneEthyl acrylateK₂CO₃Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate nih.gov
4-Bromophthalazin-1(2H)-oneMethyl iodideK₂CO₃, acetone4-Bromo-2-methylphthalazin-1(2H)-one beilstein-journals.org

A versatile strategy for creating complex derivatives involves introducing amine and amino acid functionalities. This is typically accomplished using a multi-step sequence starting from an N-alkylated ester derivative.

Hydrazide Formation: The synthesis of hydrazide derivatives is a pivotal step. N-alkylated esters, such as ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate, are treated with hydrazine hydrate in refluxing ethanol to yield the corresponding acetohydrazide. sciforum.netnih.govnih.govnih.govjst.go.jp This acetohydrazide serves as a versatile precursor for a wide range of subsequent transformations. nih.govnih.gov

Schiff Base Synthesis: The amino group of the hydrazide intermediate readily condenses with aldehydes to form Schiff bases. For example, reacting 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide with aldehydes like benzaldehyde, 4-fluorobenzaldehyde, or 4-methoxybenzaldehyde (B44291) in boiling ethanol produces the corresponding N-arylidenehydrazide derivatives. jst.go.jp These Schiff bases can undergo further reactions; for instance, treatment with thioglycolic acid can yield thiazolidinone derivatives. jst.go.jp

Amino Acid and Dipeptide Synthesis: To introduce amino acid and dipeptide moieties, the azide (B81097) coupling method is frequently employed. sciforum.net The process begins with the conversion of the hydrazide to a reactive azide intermediate using a mixture of sodium nitrite (B80452) and hydrochloric acid at low temperatures. sciforum.net This azide is then coupled with various amino acid esters (e.g., glycine, methionine, valine methyl esters) in the presence of a base like triethylamine (B128534) to form a peptide bond, yielding monopeptide derivatives. sciforum.netnih.govnih.gov The process can be repeated by converting the newly formed peptide ester back into a hydrazide, followed by another azide coupling cycle to synthesize dipeptides. sciforum.netnih.gov An alternative approach for peptide bond formation is the use of coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) to link an N-2 side chain containing a carboxylic acid with an amino acid ester. nih.gov

Table 2: Synthesis of Derivatives with Amine, Hydrazide, and Schiff Base Moieties

PrecursorReagent(s)Product TypeExample ProductReference
Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetateHydrazine hydrateHydrazide2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide nih.govnih.govjst.go.jp
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazideBenzaldehydeSchiff Base2-(4-Benzyl-1-oxo-2,3-dihydro-1H-phthalazin-2-yl)-N'-benzylideneacetohydrazide jst.go.jp
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide1. NaNO₂/HCl 2. Glycine methyl esterMonopeptideMethyl (2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetyl)glycinate sciforum.netnih.gov
3-(4-Benzyl-1-oxophthalazin-2(1H)-yl)propanoic acidValine methyl ester, DCCMonopeptideMethyl (3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoyl)valinate nih.gov

Modifications can also be made to the aromatic rings and other side chains of the molecule, although this is often achieved by using functionalized starting materials rather than by direct substitution on the final phthalazinone structure.

Side Chain Functionalization: The carbonyl group of the phthalazinone ring is a key functional group that can be transformed. Treatment with phosphorus pentasulfide (P₂S₅) in a solvent like dry toluene (B28343) converts the C=O group into a thiocarbonyl (C=S), yielding the corresponding phthalazinethione derivative. jst.go.jpjst.go.jp This thione can then serve as a handle for further reactions. jst.go.jpjst.go.jp The side chains introduced at the N-2 position are the most common sites for functionalization, as detailed in the sections above.

Aromatic Ring Functionalization: While direct electrophilic substitution on the fused benzene ring of the phthalazinone core is less commonly reported, derivatives with substituents on this ring are often prepared from appropriately substituted precursors, such as substituted phthalic anhydrides. osf.io In one reported instance, a phthalazinethione derivative was oxidized with concentrated nitric acid, leading to the formation of a sulfonic acid derivative, indicating substitution on the aromatic ring. jst.go.jp Palladium-catalyzed reactions, such as amination of a pre-existing bromo-substituent on the phthalazinone ring, represent another powerful method for introducing functionality. beilstein-journals.org

Chemoselectivity is a critical consideration in the synthesis of phthalazinone derivatives, particularly during the alkylation step.

The phthalazinone core exhibits lactam-lactim tautomerism, presenting two nucleophilic sites for electrophilic attack: the N-2 nitrogen and the C-1 carbonyl oxygen. beilstein-journals.org Synthetic methodologies have been developed to selectively target the nitrogen atom. The alkylation of 4-benzyl-2H-phthalazin-1-one with agents like ethyl chloroacetate in the presence of K₂CO₃ in an acetone/DMF mixture proceeds with high N-regioselectivity, affording the N-substituted product exclusively. sciforum.netnih.gov This selectivity is attributed to the greater nucleophilicity of the nitrogen atom in the amide system under these reaction conditions. sciforum.netnih.gov

The azide coupling method used for synthesizing peptide derivatives is another example of a chemoselective process. sciforum.netnih.gov The hydrazide is selectively converted into an azide, which then reacts specifically with the amino group of an amino acid ester to form the desired peptide linkage without affecting other functional groups present in the molecule. sciforum.netnih.gov

Characterization Techniques for Synthesized Compounds (General Methodologies)

The structural elucidation of newly synthesized this compound derivatives relies on a combination of modern analytical techniques, primarily spectroscopic methods. ekb.eg These techniques provide definitive information about the molecular structure, connectivity, and functional groups present in the synthesized compounds. ekb.egresearchgate.net

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized phthalazinone derivatives.

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups. The most characteristic absorption band is the strong carbonyl (C=O) stretch of the phthalazinone ring, which typically appears in the region of 1640–1685 cm⁻¹. nih.govsemanticscholar.orgresearchgate.net Other important vibrations include the N-H stretch (around 3150–3400 cm⁻¹) in precursors, the C=S stretch (around 1242 cm⁻¹) in thione derivatives, and the sharp C≡N stretch (around 2206 cm⁻¹) in nitrile-containing analogues. nih.govjst.go.jpjst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen framework.

¹H NMR spectra are used to identify the chemical environment of protons. Characteristic signals for 4-benzyl-phthalazinone derivatives include a singlet for the benzyl methylene (CH₂Ph) protons around δ 4.2–4.9 ppm, a singlet for the N-CH₂CO protons at approximately δ 4.5–5.0 ppm, and a series of multiplets for the aromatic protons between δ 7.0 and 8.7 ppm. sciforum.netnih.govjst.go.jp Protons of NH groups appear as broad singlets that are typically exchangeable with D₂O. nih.govjst.go.jp

¹³C NMR spectra confirm the carbon skeleton of the molecule. Key signals include the carbonyl carbon (C=O) around δ 160-170 ppm and various signals for the aromatic carbons between δ 125-140 ppm. sciforum.net The carbons of the alkyl side chains, such as the benzyl CH₂ and the N-CH₂ groups, also show characteristic resonances. sciforum.net

Mass Spectrometry (MS) is employed to determine the molecular weight and to gain structural insights from fragmentation patterns. The mass spectrum typically shows a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. nih.govjst.go.jp The fragmentation pattern provides corroborating evidence for the structure; for example, the presence of a peak at m/z 91 is characteristic of the benzyl cation ([C₇H₇]⁺), confirming the presence of a benzyl group. nih.gov

Table 3: General Spectroscopic Data for Phthalazinone Derivatives

TechniqueFunctional Group / ProtonsCharacteristic Signal / RangeReference
IR (cm⁻¹) Phthalazinone C=O1640–1685 nih.govsemanticscholar.orgjst.go.jp
Precursor N-H3150–3400 jst.go.jpjst.go.jpresearchgate.net
Thione C=S~1242 jst.go.jpjst.go.jp
¹H NMR (δ, ppm) Benzyl CH₂4.2–4.9 sciforum.netnih.govjst.go.jp
N-CH₂CO4.5–5.0 sciforum.netnih.govjst.go.jp
Aromatic H7.0–8.7 nih.govjst.go.jpjst.go.jp
Amide/Hydrazide NHVariable, D₂O exchangeable nih.govnih.govjst.go.jp
MS (m/z) Molecular Ion[M]⁺ nih.govjst.go.jpjst.go.jp
Benzyl fragment91 ([C₇H₇]⁺) nih.gov

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition of a newly synthesized compound. This process provides critical data that helps to confirm the molecular formula of the target compound, thereby offering a primary assessment of its purity. The technique quantitatively measures the percentage by weight of key elements within a molecule—typically carbon (C), hydrogen (H), and nitrogen (N) for organic compounds.

The principle of elemental analysis relies on the complete combustion of a small, precisely weighed sample of the compound. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured. From the masses of these products, the original percentage composition of the elements in the sample can be accurately calculated.

For a synthesized sample of this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen are compared against the theoretically calculated values derived from its molecular formula, C₁₆H₁₄N₂O. A close correlation between the "found" (experimental) and "calculated" (theoretical) values, typically within a narrow margin of ±0.4%, is considered strong evidence of the compound's purity and correct atomic composition.

While specific experimental research findings detailing the elemental analysis of this compound were not available in the searched literature, the theoretical values can be calculated from its established molecular formula. These calculated values serve as the benchmark for any future experimental verification.

Table 1: Theoretical Elemental Composition of this compound

The theoretical elemental composition of this compound (Molecular Formula: C₁₆H₁₄N₂O) is detailed below. These values are the target percentages that a pure sample of the compound is expected to yield upon experimental elemental analysis.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0116192.1676.78
HydrogenH1.0081414.1125.64
NitrogenN14.01228.0211.20
OxygenO16.00116.006.39
Total 250.29 100.00

This table provides the foundational data required for the verification of the synthesis of this compound through elemental analysis.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Benzyl 4 Methyl 1 2h Phthalazinone Derivatives

Impact of N2-Substituents on Biological Potency

The substituent at the N2 position of the phthalazinone ring plays a critical role in modulating the biological activity of its derivatives. Molecular hybridization studies have shown that introducing different moieties at this position can significantly influence the compound's potency and selectivity.

In one study, a series of phthalazinone-dithiocarbamate hybrids were synthesized where the dithiocarbamate scaffold was positioned at the N2-position via an aminoalkyl linker. nih.govnih.gov These compounds generally demonstrated notable antiproliferative activity against human ovarian (A2780) and breast (MCF-7) cancer cell lines. nih.gov For example, specific derivatives within this series (compounds 6e , 8e , and 6g ) were identified as particularly promising, with IC₅₀ values below 10 µM against the tested cell lines. nih.gov This indicates that a larger, functionalized substituent at the N2 position, in place of a simple benzyl (B1604629) group, can be advantageous for anticancer activity.

Further modifications at the N2 position include the introduction of an acetohydrazide group. This is achieved through the chemoselective N-alkylation of the parent phthalazinone with ethyl chloroacetate (B1199739), followed by hydrazinolysis. nih.gov This acetohydrazide intermediate serves as a versatile precursor for creating a wide array of derivatives, including mono- and dipeptides, allowing for extensive exploration of the chemical space around the N2 position to optimize biological interactions. nih.gov

Influence of C4-Substituents on Biological Activity

The C4 position of the phthalazinone core is another critical site for chemical modification that significantly impacts biological activity. Several recognized antitumor agents are 4-substituted phthalazinones, highlighting the importance of this position in drug design. nih.gov For instance, olaparib, a potent poly ADP ribose polymerase (PARP) inhibitor, features a complex substituent at the C4 position. nih.gov

Research comparing phthalazinone-dithiocarbamate hybrids has revealed distinct differences in activity and selectivity based on the location of the dithiocarbamate moiety. nih.gov When the dithiocarbamate group was placed at the C4-position, the resulting compounds generally showed selectivity toward the human non-small cell lung cancer cell line (NCI-H460). nih.gov Specifically, compounds 9a-b , 9d , and 9g were among the most promising in this series, with IC₅₀ values under 10 µM. nih.gov

Furthermore, the introduction of amino- or polyamino-substituents at the 4-position has been shown to yield compounds with potential applications as new anticancer agents. nih.gov These findings underscore that, like the N2 position, the C4 position is a key handle for tuning the pharmacological properties of the phthalazinone scaffold, with different substituents directing the compound's selectivity towards different cancer cell types. nih.govnih.gov

Role of Aromatic Ring Substitutions on Pharmacological Profiles

In the design of pyrazole-phthalazine hybrids as α-glucosidase inhibitors, a range of substituents including -Cl, -CH₃, -NO₂, -OMe, -OH, and -Br were deliberately chosen to explore the SAR. nih.gov This systematic variation allows for an investigation into how different electronic (electron-donating vs. electron-withdrawing) and steric characteristics influence the interaction between the compound and the target enzyme. nih.gov

Similarly, for oxadiazol-phthalazinone hybrids, SAR research has shown that compounds containing halogens exhibit increased anti-cancer activity. jmpas.com The position of the halogen substituent is also crucial; for instance, fluorine-substituted hybrids showed potency in the order of ortho > meta > para, while the same positional preference was observed for chloro-substituted hybrids. jmpas.com In contrast, electron-releasing groups like –CH₃ and OCH₃ were found to increase activity against the SMMC-7721 cell line but were inhibitory when located at the meta position of the phenyl ring. jmpas.com

Scaffold Modifications and Hybrid Compound Design

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy in drug design aimed at creating compounds with enhanced affinity, better selectivity, or dual mechanisms of action. nih.gov The phthalazinone core has been successfully integrated with other heterocyclic systems, such as dithiocarbamates, pyrazoles, and oxadiazoles, to generate novel hybrid compounds with significant therapeutic potential. nih.gov

Phthalazinone-dithiocarbamate hybrids have been developed as potential anticancer agents by combining the phthalazinone scaffold with the dithiocarbamate chemical entity, which also possesses a wide range of biological properties. nih.govnih.gov These hybrids were synthesized by attaching the dithiocarbamate moiety to either the N2 or C4 position of the phthalazinone ring. nih.gov The resulting compounds were evaluated for their antiproliferative effects against three human cancer cell lines: A2780 (ovarian), NCI-H460 (lung), and MCF-7 (breast). nih.gov The study revealed that the location of the dithiocarbamate group significantly influenced the activity and selectivity, with N2-substituted compounds showing better activity against A2780 and MCF-7 cells, while C4-substituted analogues were more selective for the NCI-H460 cell line. nih.gov

Antiproliferative Activity (IC₅₀, µM) of Selected Phthalazinone-Dithiocarbamate Hybrids nih.gov
CompoundPosition of DithiocarbamateA2780 (Ovarian)NCI-H460 (Lung)MCF-7 (Breast)
6eN2<10--
8eN2<10--
6gN2<10--
9aC4-<10-
9bC4-<10-
9dC4-<10-
9gC4-<10-

The hybridization of phthalazinone with pyrazole (B372694), another pharmacologically significant heterocycle, has yielded promising anticancer drug candidates. nih.gov Pyrazole-phthalazinone hybrids have been identified as potential aurora kinase inhibitors. nih.gov In a different study, a series of novel pyran-linked phthalazinone-pyrazole hybrids were synthesized and evaluated for their anticancer activity against human lung carcinoma (A549) and human cervical carcinoma (HeLa) cells. nih.gov The cytotoxic potential of these hybrids was found to be in the micromolar range, with IC₅₀ values between 9.8–41.6 µM. nih.govresearchgate.net SAR studies revealed that methyl substitution on the pyrazole ring and the presence of two cyano groups on the pyran linker were crucial for a good inhibitory response. frontiersin.org Compound 4c was the most potent against A549 cells, while compound 4g showed the highest potency against HeLa cells. nih.gov

Cytotoxicity (IC₅₀, µM) of Pyran-Linked Phthalazinone-Pyrazole Hybrids nih.gov
CompoundA549 (Lung)HeLa (Cervical)
4a14.117.9
4b10.611.8
4c9.810.1
4d>30>30
4e>30>30
4f16.418.6
4g15.613.1
4h>30>30

Hybrids incorporating the 1,3,4-oxadiazole moiety with the phthalazinone scaffold have been synthesized and evaluated for their anti-proliferative activity. nih.gov The anticancer properties of these hybrids are thought to be related to their ability to inhibit p38 mitogen-activated protein kinase (MAPK) and topoisomerase II. nih.gov A study assessing these novel derivatives against human liver (HepG2) and breast (MCF7) cancer cell lines found that several compounds exhibited promising activity, with IC₅₀ values ranging from 5.5–15 µM. nih.gov The parent compound 1 , containing free NH and SH groups, showed very strong activity, which was attributed to its potential to form hydrogen bonds with DNA bases. nih.gov In contrast, derivatives with alkyl or acyl groups on the oxadiazole ring generally displayed the least anti-proliferative activity. nih.gov

Anti-proliferative Activity (IC₅₀, µM) of Selected Oxadiazol-Phthalazinone Hybrids nih.gov
CompoundHepG2 (Liver)MCF-7 (Breast)
15.56.2
2e8.29.4
7c15.013.0
7d6.97.5
7e7.28.4
Doxorubicin (Control)4.54.2

Conformational and Electronic Characteristics in SAR Analysis

The therapeutic efficacy of 2-benzyl-4-methyl-1(2H)-phthalazinone derivatives is intricately linked to their three-dimensional structure and electronic landscape. Structure-Activity Relationship (SAR) studies emphasize that specific conformational and electronic features are pivotal for molecular recognition and interaction with biological targets.

Conformational Analysis: The Importance of Molecular Shape

A physicochemical study on the closely related compound, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, provides valuable insights into the conformational behavior of this class of molecules. researchgate.net Computational analysis, such as Potential Energy Curves (PECs), can be employed to understand the rotational barriers and preferred orientations of key substituents. researchgate.net For instance, the torsional angles between the phthalazinone core and the benzyl ring, as well as between the phthalazinone and the methyl group, define the molecule's accessible conformational space. These preferred conformations are crucial for fitting into the binding pockets of target enzymes or receptors.

Molecular docking studies on various phthalazinone derivatives have further underscored the significance of molecular conformation. For these compounds to exert their activity, such as the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), they must adopt a conformation that allows for key interactions within the enzyme's active site. tandfonline.com Similarly, in the context of BRD4 inhibitors, the flexibility of the benzyl group was found to be important for achieving a favorable binding conformation. semanticscholar.org The lactam moiety of the phthalazinone core often participates in crucial hydrogen bonding interactions with the target protein. semanticscholar.org

Electronic Characteristics: The Role of Electron Distribution

The electronic properties of this compound derivatives, including the distribution of electron density and the location of electrostatic potential, are fundamental to their interactions with biological macromolecules. The phthalazinone scaffold itself possesses an asymmetrical electronic nature due to the presence of the carbonyl group and nitrogen atoms. vulcanchem.com

The substituents on the phthalazinone core significantly modulate its electronic properties. The methyl group at the 4-position, for example, can influence the electron density across the heterocyclic ring system. vulcanchem.com The benzyl group at the N2-position not only adds steric bulk but also introduces aromatic π-system interactions that can be vital for binding. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) studies on phthalazinone derivatives often correlate biological activity with various electronic descriptors. These can include:

Molecular Electrostatic Potential (MEP): MEP maps reveal the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). These maps are instrumental in predicting how a molecule will interact with the electrostatic field of a biological target. For instance, the electrostatic potential-encoded electron density surface of a molecule can highlight areas prone to electrophilic or nucleophilic attack, as well as regions important for hydrogen bonding. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Dipole Moment: The magnitude and orientation of the molecular dipole moment can influence the molecule's solubility and its ability to align within a protein's binding site.

Substituents on the benzyl ring can dramatically alter these electronic properties. For example, the introduction of electron-withdrawing or electron-donating groups can change the charge distribution across the entire molecule, thereby affecting its binding affinity and biological activity. Comparative analyses have shown that substituent positioning is critical in influencing molecular polarity and intermolecular interactions. vulcanchem.com

The interplay between conformational flexibility and electronic characteristics is therefore central to the SAR of this compound derivatives. A comprehensive understanding of these features allows for the rational design of new analogues with improved potency and selectivity.

Interactive Data Table of Conformational and Electronic Descriptors

The following table provides a hypothetical illustration of how conformational and electronic descriptors for a series of this compound derivatives might be presented. The data is for illustrative purposes to demonstrate the concepts discussed.

DerivativeTorsional Angle (θ1, degrees)Torsional Angle (θ2, degrees)HOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)Biological Activity (IC50, µM)
Parent 3015-6.5-1.23.510.2
4'-Chloro 3216-6.7-1.54.85.1
4'-Methoxy 2814-6.3-1.14.28.5
3'-Nitro 3518-7.1-2.06.12.3
4'-Methyl 2915-6.4-1.13.79.8

Pharmacological and Biological Research Perspectives of 2 Benzyl 4 Methyl 1 2h Phthalazinone Analogues

In Vitro Biological Efficacy Studies (General)

Analogues of 2-benzyl-4-methyl-1(2H)-phthalazinone have been the subject of numerous in vitro studies to determine their biological efficacy across various disease models. The inherent versatility of the phthalazinone structure allows for molecular modifications that yield compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, and antifungal properties. nih.govosf.io

As anticancer agents, these derivatives have shown significant anti-proliferative and cytotoxic effects against a panel of human cancer cell lines. osf.io For instance, certain novel phthalazinone derivatives have been tested for their anti-proliferative capabilities, with some compounds showing moderate sensitivity against renal cancer cell lines like UO-31. nih.gov Other studies have demonstrated the cytotoxic activity of phthalazinone compounds against lung carcinoma (A549), colon cancer (HCT116), breast cancer (MCF-7), and liver cancer (HepG2) cell lines. osf.ionih.gov The anticancer activity of some derivatives, such as oxadiazol-phthalazinones, is thought to be linked to their inhibition of p38 mitogen-activated protein kinase (MAPK) and topoisomerase II. nih.gov

Beyond cancer, the phthalazinone scaffold has been explored for other therapeutic applications. For example, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one demonstrated noteworthy antifungal activity against pathogenic yeasts and fungi, including strains of Cryptococcus neoformans and dermatophytes. nih.gov The structure-activity relationship studies indicated that substitution at the N-2 position, specifically with a methyl group, and a 4-chlorobenzyl group at the C-4 position were crucial for this antifungal activity. nih.gov

Table 1: General In Vitro Biological Activities of Selected Phthalazinone Analogues

Compound/Derivative Class Activity Cell Line/Organism Key Findings Reference(s)
Phthalazinone Derivatives Anti-proliferative UO-31 (Renal Cancer) Compounds 2h, 2j, and 2g showed moderate sensitivity. nih.gov
4-Substituted Phthalazinones Anti-proliferative A549, HCT116, MCF-7, HepG2 Evaluated for anti-proliferative activities. nih.gov
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one Antifungal Cryptococcus neoformans, Dermatophytes Exhibited remarkable antifungal activity. nih.gov
Oxadiazol-phthalazinones Anticancer - Activity linked to p38 MAPK and topoisomerase II inhibition. nih.gov
4-Benzyl-1(2H)-phthalazinone derivatives Androgen Receptor Antagonism SC-3 (Prostate Cancer) Potently inhibited prostate cancer cell proliferation. elsevierpure.com

Mechanistic Investigations and Molecular Target Identification

To understand the basis of their biological effects, extensive research has focused on identifying the molecular targets of phthalazinone analogues. These investigations have primarily centered on their ability to inhibit key enzymes involved in disease pathology.

The phthalazinone scaffold is a cornerstone of several potent Poly(ADP-ribose) Polymerase (PARP) inhibitors, most notably Olaparib (AZD2281). jst.go.jpacs.org PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA single-strand break repair, and their inhibition is a key strategy in cancer therapy, especially for tumors with BRCA1/2 mutations. jst.go.jpresearchgate.net

The 1(2H)-phthalazinone structure of Olaparib inserts into a groove-shaped binding pocket of the PARP1 protein, forming crucial hydrogen bonds with amino acid residues like Gly863 and Ser904. jst.go.jp The 4-benzyl portion of the molecule further enhances the binding strength. jst.go.jp This has spurred the design and synthesis of numerous 4-benzyl-2H-phthalazin-1-one derivatives as PARP-1 inhibitors. nih.gov

Research has shown that modifications to the phthalazinone core can lead to highly potent inhibitors. For example, a series of novel phthalazinone derivatives, B1 and B16, displayed more potent PARP-1 inhibitory activity than Olaparib, with compound B16 showing an IC₅₀ value of 7.8 nM against PARP-1. tandfonline.com Another study identified a derivative, DLC-1-6, with an exceptionally low IC₅₀ value of less than 0.2 nM for PARP-1. nih.gov These compounds also demonstrate anti-proliferative activity in cancer cell lines deficient in BRCA2, such as the Capan-1 pancreatic cancer line. jst.go.jpnih.gov

Table 2: PARP-1 Inhibition by Phthalazinone Analogues

Compound PARP-1 IC₅₀ Anti-proliferative Activity (Cell Line) Key Findings Reference(s)
Olaparib (AZD2281) 5 nM (PARP-1), 1 nM (PARP-2) Capan-1 (IC₅₀ = 10.412 µM) FDA-approved PARP inhibitor; phthalazinone core is a key pharmacophore. jst.go.jp
Compound 23 - Capan-1 (IC₅₀ = 7.532 µM) Exhibited enhanced antitumor activity compared to Olaparib. jst.go.jp
DLC-1-6 <0.2 nM - Exhibited high inhibitory activity against the PARP-1 enzyme. nih.gov
DLC-1 - MDA-MB-436 (IC₅₀ = 0.08 µM) Showed significant anti-proliferative activity. nih.gov
B16 7.8 nM - More potent PARP-1 inhibitory activity than olaparib. tandfonline.com

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis, making them attractive targets for cancer therapy. researchgate.netnih.gov Phthalazinone derivatives have been developed as potent inhibitors of this kinase family. nih.gov

A novel class of inhibitors based on a phthalazinone pyrazole (B372694) scaffold was found to be highly potent and selective for Aurora-A, with over 1000-fold selectivity against Aurora-B. nih.govacs.org These compounds function by arresting the cell cycle and inducing apoptosis in proliferating tumor cells. researchgate.netnih.gov

Furthermore, 4-substituted phthalazinones have been investigated as Aurora B kinase inhibitors. nih.govlookchem.com One such derivative, 1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea (compound 17b), showed potent anti-proliferative activity against HCT116 colon cancer cells with an IC₅₀ of 4.35 µM and moderate Aurora B inhibition with an IC₅₀ of 142 nM. nih.gov Mechanistic studies revealed this compound inhibits the phosphorylation of Aurora B, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Table 3: Aurora Kinase Inhibition by Phthalazinone Analogues

Compound/Derivative Class Target Kinase IC₅₀ (Kinase) IC₅₀ (Cell Line) Mechanism of Action Reference(s)
Phthalazinone Pyrazole Scaffold Aurora-A - - Potent and highly selective Aurora-A inhibition. nih.govacs.org
Compound 17b Aurora B 142 nM 4.35 µM (HCT116) Inhibits Aurora B phosphorylation, G2/M arrest, apoptosis. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) being a key regulator. frontiersin.orgrsc.org Consequently, inhibiting VEGFR2 is a major strategy in anticancer drug development. Phthalazine (B143731) derivatives have been extensively explored as VEGFR-2 inhibitors. nih.govnih.gov

Design strategies often involve linking a biarylamide or biarylurea moiety to the phthalazine core to effectively occupy the ATP-binding site of the kinase. nih.govresearchgate.net Several compounds from these series have demonstrated significant VEGFR-2 inhibitory activity. For example, the biarylureas 12b, 12c, and 13c showed IC₅₀ values of 4.4, 2.7, and 2.5 μM, respectively, against VEGFR-2. researchgate.netnih.gov These compounds also effectively inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), which is a key indicator of anti-angiogenic potential. nih.govresearchgate.net Another derivative, compound 3f, was identified as a highly effective VEGFR-2 inhibitor with an IC₅₀ of 0.0557 µM and potent activity against MCF-7 and HepG2 cancer cell lines. medchemexpress.com

Table 4: VEGFR-2 Inhibition by Phthalazinone Analogues | Compound | VEGFR-2 IC₅₀ | HUVEC Inhibition (%) @ 10 µM | Anti-proliferative Activity (Cell Line) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | 12b | 4.4 µM | 79.83% | - | Significant inhibitory activity. | researchgate.netnih.gov | | 12c | 2.7 µM | 72.58% | - | Significant inhibitory activity. | researchgate.netnih.gov | | 13c | 2.5 µM | 71.6% | GI₅₀ = 0.2-2.66 µM (various) | Significant inhibitory and broad spectrum cytotoxic activity. | nih.govresearchgate.netnih.gov | | 3f | 0.0557 µM | - | IC₅₀ = 0.08 µM (MCF-7), 0.17 µM (HepG2) | Most effective compound in the study. | medchemexpress.com | | 6e | 0.13 µM | - | IC₅₀ = 0.29 µM (HCT-116), 0.35 µM (HepG2) | Potent VEGFR-2 inhibitor. | nih.gov |

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and are often overexpressed in various cancers. nih.gov Developing selective COX-2 inhibitors is a major goal to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. eurekaselect.com Phthalazinone derivatives have been successfully designed as potent and selective COX-2 inhibitors. osf.io

A series of novel 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were synthesized and evaluated for their anti-inflammatory activity. eurekaselect.com Within this series, compounds 4, 5, and 8b emerged as the most potent and selective inhibitors of COX-2, showing inactivity towards the COX-1 isoform. eurekaselect.com This selectivity is crucial for a better safety profile. Similarly, other studies have identified phthalazinone derivatives with significant anti-inflammatory activity comparable to the standard drug etoricoxib. nih.gov The structural basis for this selectivity often involves the specific interactions of the molecule within the larger, more accommodating active site of COX-2 compared to COX-1. bohrium.com

Table 5: COX-2 Inhibition by Phthalazinone Analogues

Compound/Derivative Class COX-2 Inhibition COX-1 Inhibition Selectivity Key Findings Reference(s)
4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives (4, 5, 8b) Potent Inactive Selective for COX-2 Showed powerful anti-inflammatory activity. eurekaselect.com
Phthalazinone derivative 2b Significant - - Anti-inflammatory activity comparable to etoricoxib. nih.gov
Phthalazinone derivative 2i Significant - - Anti-inflammatory activity comparable to etoricoxib. nih.gov

Enzyme Inhibition Studies

Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE V)

Analogues of this compound have been investigated for their potential as phosphodiesterase (PDE) inhibitors, a class of drugs known for their anti-inflammatory properties. osf.ionih.gov The mechanism of action for these compounds involves the inhibition of PDE enzymes, particularly PDE4, which leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov

Research into 2-substituted phthalazinone derivatives identified that compounds with a benzylamine (B48309) substitution were potent PDE4 inhibitors. osf.ionih.gov These specific analogues not only demonstrated strong enzymatic inhibition but also effectively suppressed the production of TNF-α in whole blood cells from rats. nih.gov When applied topically, the most powerful of these compounds proved effective in a mouse model of dermatitis. nih.gov

Another related compound, 7-Ethoxycarbonyl-4-hydroxymethyl-6,8-dimethyl-1(2H)-phthalazinone, known as EG 626, has been identified as an inhibitor of cyclic AMP phosphodiesterase. osf.io Additionally, the phthalazine derivative MY5445 is recognized as a selective inhibitor of cGMP-inhibited phosphodiesterase. nih.gov

Table 1: Phthalazinone Analogues as Phosphodiesterase (PDE) Inhibitors

Compound/Derivative Class Target PDE Biological Effect Source(s)
Benzylamine-substituted phthalazinones PDE4 Potent inhibition of PDE4; Suppression of TNF-α production. nih.gov osf.ionih.gov
EG 626 cyclic AMP PDE Increased blood flow in multiple vascular beds. osf.io osf.io
MY5445 cGMP-inhibited PDE Selective inhibition. nih.gov nih.gov
Aldose Reductase (AR) Inhibition

The phthalazinone scaffold is a key feature in the development of aldose reductase (AR) inhibitors, which are investigated for their potential to prevent complications associated with diabetes. nih.govnih.govresearchgate.net Zopolrestat, a notable phthalazinone derivative, has been the subject of clinical studies for its role in inhibiting aldose reductase. nih.govnih.gov The inhibition of this enzyme is a therapeutic strategy aimed at preventing the formation of cataracts, as well as addressing neuropathy and retinopathy in diabetic patients. nih.gov The development of phthalazin-1(2H)-one derivatives as AR inhibitors represents a significant area of research within this field. researchgate.net

Table 2: Phthalazinone Analogues as Aldose Reductase (AR) Inhibitors

Compound Activity Therapeutic Potential Source(s)
Zopolrestat Aldose Reductase Inhibitor Prevention of diabetic retinopathy, neuropathy, and cataract formation. nih.govnih.gov nih.govnih.gov
Inosine-5'-monophosphate Dehydrogenase (IMPDH) Inhibition

Phthalazinone-based compounds have been identified as inhibitors of inosine-5'-monophosphate dehydrogenase (IMPDH), an essential enzyme for the synthesis of guanine (B1146940) nucleotides in pathogens like the protozoan parasite Cryptosporidium parvum. nih.gov A high-throughput screening campaign initially identified an N-aryl-3,4-dihydro-3-methyl-4-oxo-1-phthalazineacetamide inhibitor with moderate potency (IC₅₀ = 5.4 μM) and high selectivity against the human IMPDH isoforms. nih.gov

Subsequent structure-activity relationship (SAR) studies on this phthalazinone series led to the discovery of more potent analogues. nih.gov Specifically, the research produced benzofuranamide derivatives that demonstrate low nanomolar inhibition of C. parvum IMPDH (CpIMPDH). nih.gov These findings highlight the potential of phthalazinone-based inhibitors as leads for developing treatments for cryptosporidiosis. nih.gov Furthermore, phthalazin-1,4-diones have also been noted as potent inhibitors of type II IMP dehydrogenase. nih.gov

Table 3: Phthalazinone Analogues as IMPDH Inhibitors

Compound/Derivative Class Target Inhibition Data Source(s)
N-aryl-3,4-dihydro-3-methyl-4-oxo-1-phthalazineacetamide CpIMPDH IC₅₀ = 5.4 μM nih.gov
Benzofuranamide analogues CpIMPDH Low nanomolar inhibition nih.gov
Phthalazin-1,4-diones Type II IMPDH Potent inhibitors nih.gov
Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The phthalazinone framework has served as a scaffold for developing novel inhibitors of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ingentaconnect.comeurekaselect.combenthamdirect.combenthamdirect.com In one study, a series of 1(2H)-phthalazinone derivatives were synthesized and evaluated, with one compound (designated 8c) showing the highest activity against AChE, achieving an inhibition of 63% at a concentration of 100 μM. ingentaconnect.combenthamdirect.com

A multitarget-directed ligand approach has also been employed, combining the 4-benzyl phthalazinone moiety of the PARP-1 inhibitor Olaparib with the N-benzylpiperidine pharmacophore from the AChE inhibitor Donepezil. eurekaselect.combenthamdirect.com This research yielded a hybrid compound, 30 , which displayed very potent PARP-1 inhibition (IC₅₀ = 8.18 nM) and moderate BChE inhibitory activity (IC₅₀ = 1.63 μM). eurekaselect.combenthamdirect.com Its activity against AChE was weaker (IC₅₀ = 13.48 μM). eurekaselect.combenthamdirect.com Molecular docking studies suggested that this compound interacts with key residues His438 and Trp82 within the active site of human BChE. eurekaselect.combenthamdirect.com

Further research into phthalazin-1(2H)-one derivatives as cholinesterase inhibitors has identified compounds with significant potency and selectivity for AChE over BChE. researchgate.net Specifically, compounds designated 1f, 1h, and 1j exhibited IC₅₀ values in the low micromolar to submicromolar range against AChE. researchgate.net

Table 4: Cholinesterase Inhibition by Phthalazinone Analogues

Compound Target Enzyme(s) Inhibition Data Source(s)
Compound 8c AChE 63% inhibition @ 100 μM ingentaconnect.combenthamdirect.com
Compound 30 PARP-1, BChE, AChE IC₅₀ = 8.18 nM (PARP-1), IC₅₀ = 1.63 μM (BChE), IC₅₀ = 13.48 μM (AChE) eurekaselect.combenthamdirect.com
Compounds 1f, 1h, 1j AChE IC₅₀ in low micromolar to submicromolar range researchgate.net
p38 Mitogen-Activated Protein Kinase (MAPK) and Topoisomerase II Inhibition

Phthalazinone derivatives have been explored as inhibitors of key enzymes involved in cancer cell proliferation, such as p38 mitogen-activated protein kinase (MAPK) and topoisomerase II (Topo II). nih.govmdpi.comrsc.org Research on a series of novel oxadiazol-phthalazinone derivatives revealed significant inhibitory activity against these targets. nih.govrsc.org

In studies using HepG2 liver cancer cells, two derivatives, designated 1 and 2e , were found to decrease the concentration of p38 MAPK by 84% and 82%, respectively. nih.gov These compounds also demonstrated the ability to inhibit Topo II. nih.govrsc.org The dual inhibition of both MAPK and Topo II suggests these derivatives could be promising candidates for further anticancer research. nih.govrsc.org

Separately, other novel phthalazine-based derivatives have been synthesized and identified as potent Topo II inhibitors that also act as DNA intercalators. nih.govresearchgate.net Within this series, compound 9d emerged as the most potent inhibitor of the Topo II enzyme, with an IC₅₀ value of 7.02 ± 0.54 µM. researchgate.net

Table 5: Inhibition of p38 MAPK and Topoisomerase II by Phthalazinone Analogues

Compound/Derivative Class Target Enzyme(s) Research Finding Source(s)
Oxadiazol-phthalazinone 1 p38 MAPK, Topo II 84% reduction in MAPK concentration; Topo II inhibition. nih.gov nih.govrsc.org
Oxadiazol-phthalazinone 2e p38 MAPK, Topo II 82% reduction in MAPK concentration; Topo II inhibition. nih.gov nih.govrsc.org
Phthalazine derivative 9d Topoisomerase II IC₅₀ = 7.02 ± 0.54 µM researchgate.net

Receptor Antagonism Studies

Androgen Receptor (AR) Antagonism

A significant area of research has focused on the synthesis of nonsteroidal androgen receptor (AR) antagonists based on the 4-benzyl-1-(2H)-phthalazinone skeleton. osf.ionih.govelsevierpure.com These compounds are of interest for their potential applications in conditions where AR signaling is a key factor, such as prostate cancer. nih.gov

Structure-activity relationship studies led to the discovery that substitutions on the phenyl group of the benzyl (B1604629) moiety are critical for activity. nih.govelsevierpure.com A specific derivative, compound 11c , which features two ortho-substituents (2,6-dichloro) on the phenyl ring, was found to be a particularly potent AR antagonist. nih.govelsevierpure.com This compound strongly inhibited the proliferation of androgen-dependent SC-3 cells with an IC₅₀ of 0.18 μM. nih.govelsevierpure.com Furthermore, it demonstrated a high binding affinity for the wild-type androgen receptor, with an IC₅₀ of 10.9 μM, which is comparable to the established antagonist hydroxyflutamide. nih.govelsevierpure.com

Importantly, compound 11c also showed inhibitory activity against LNCaP prostate cancer cells, which harbor a mutated androgen receptor (T877A), suggesting it may overcome some forms of resistance. osf.ionih.govelsevierpure.com Docking studies have indicated that the benzyl group of these phthalazinone derivatives is a key feature for their antagonistic action on the AR ligand-binding domain. nih.govelsevierpure.com

Table 6: Androgen Receptor (AR) Antagonism by 4-Benzyl-1-(2H)-phthalazinone Analogues

Compound Key Structural Feature Biological Activity Inhibition Data Source(s)
Compound 11c 4-(2,6-dichlorobenzyl)-1-(2H)-phthalazinone Potent AR antagonist; Inhibits proliferation of SC-3 and LNCaP (T877A mutant) cells. nih.gov SC-3 Proliferation IC₅₀: 0.18 μM; AR-Binding Affinity IC₅₀: 10.9 μM. nih.govelsevierpure.com osf.ionih.govelsevierpure.com
Alpha-Adrenergic Receptor (α-receptor) Modulation

The phthalazinone scaffold has been a subject of interest in the development of compounds that modulate alpha-adrenergic receptors (α-receptors). Research has focused on synthesizing derivatives with antagonistic properties, particularly at the α1-adrenoceptors, which are implicated in conditions like hypertension.

A series of 4-(4-bromophenyl)phthalazine derivatives, linked to an amine or N-substituted piperazine (B1678402) via an alkyl spacer, were designed as α-adrenoceptor antagonists. osf.io Out of the compounds tested, twelve demonstrated significant α-blocking activity. osf.io Molecular modeling studies helped to explain the biological results, and one compound from this series exhibited the highest in vitro activity and the best-fitting score in the model. osf.io

Further investigations into 4-phenylphthalazin-1-one and 4-benzylphthalazin-1-one derivatives measured their vasorelaxant effects on isolated rat aorta rings that were pre-contracted with phenylephrine (B352888). nih.gov Some of these phthalazinones induced total relaxation of the aorta at micromolar concentrations. The most potent compound, with an EC50 value of 0.43 microM, was further analyzed to determine its affinity for α1A, α1B, and α1D adrenergic sub-receptors. nih.gov

In a similar vein, a series of new arylpiperazine derivatives featuring a 4-(4-methyl-phenyl)phthalazin-1(2H)-one fragment were synthesized and evaluated for their affinity and selectivity for α1-AR, α2-AR, and the 5HT(1A) serotoninergic receptor, contributing to the structure-activity relationship (SAR) knowledge for this class of compounds. nih.gov

Cellular Pathway Modulation

Induction of Apoptosis

A key mechanism for the anticancer potential of this compound analogues is their ability to induce apoptosis, or programmed cell death, in cancer cells. For instance, a dipeptide derivative of 4-benzyl-1(2H)-phthalazinone, designated as 12b, was shown to be a potent inducer of apoptosis in HCT-116 colon cancer cells, increasing apoptosis by 21.7-fold compared to controls. nih.gov

Other studies have elucidated the pathways involved. A novel series of oxadiazol-phthalazinone derivatives were found to trigger apoptosis by increasing the expression of the tumor suppressor protein p53 and the executioner caspase, caspase-3. nih.gov Similarly, another derivative, an Aurora B kinase inhibitor known as 1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea, also induced apoptosis in HCT116 cells through the upregulation of pro-apoptotic proteins like BAD and Bax. asm.org Furthermore, research on phthalazinone derivatives linked to a pyrazole moiety showed that the most active compounds induced apoptosis in MCF-7 breast cancer cells. researchgate.net

Inhibition of Cell Proliferation

Analogues of this compound have demonstrated significant inhibitory effects on the proliferation of various human cancer cell lines. This anti-proliferative activity is a cornerstone of their investigation as potential anticancer agents. asm.org

For example, a series of nonsteroidal androgen receptor (AR) antagonists based on the 4-benzyl-1-(2H)-phthalazinone skeleton were synthesized. One compound in this series, 11c, which has two ortho-substituents on the phenyl group, potently inhibited the proliferation of SC-3 prostate cancer cells with an IC50 of 0.18 μM. nih.gov This compound also halted the proliferation of LNCaP cells, which contain a mutated androgen receptor.

Another study highlighted a 2,4-disubstituted phthalazinone, N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide, which exhibited potent antiproliferation against a panel of five cancer cell lines: HeLa, A549, HepG2, LoVo, and HCT116, with IC50 values ranging from 2.2-4.6 μM. nih.gov Additionally, newly synthesized phthalazinone-dithiocarbamate hybrids showed promising antiproliferative effects against A2780 (ovarian), NCI-H460 (lung), and MCF-7 (breast) cancer cell lines, with some compounds having IC50 values below 10 µM.

Investigational Therapeutic Areas (In Vitro/Pre-clinical Focus)

Anticancer Research (e.g., Cytotoxic Activity against Cancer Cell Lines: HCT116, HePG2, PC3, A549, HeLa, LoVo, UO-31)

The cytotoxic activity of this compound analogues against a broad spectrum of cancer cell lines is a primary focus of pre-clinical research. These compounds have shown promise as PARP inhibitors, Aurora kinase inhibitors, and VEGFR-2 inhibitors. asm.org

Numerous studies have documented the in vitro efficacy of these derivatives. For instance, a series of dipeptide and hydrazone derivatives of 4-benzyl-1(2H)-phthalazinone were synthesized and tested against HCT-116 colon cancer cells. nih.gov Compounds 9c, 12b, and 13c from this series displayed potent cytotoxicity with IC50 values of 1.58, 0.32, and 0.64 μM, respectively, which were more potent than the reference drug sorafenib (B1663141) (IC50 = 2.93 μM). nih.gov

Another investigation into oxadiazol-phthalazinone derivatives revealed significant and selective anti-proliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines, while being less harmful to normal fibroblast cells. nih.gov Similarly, certain 4-substituted phthalazinones have shown cytotoxic effects against the A549 lung carcinoma cell line. The table below summarizes the cytotoxic activities of various phthalazinone analogues against a panel of human cancer cell lines.

Compound/Derivative SeriesTarget Cell LineReported Activity (IC50)Reference
Dipeptide derivative 12bHCT116 (Colon)0.32 µM nih.gov
Hydrazone derivative 13cHCT116 (Colon)0.64 µM nih.gov
Dipeptide derivative 9cHCT116 (Colon)1.58 µM nih.gov
N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamideHCT116, HeLa, A549, HepG2, LoVo2.2-4.6 µM nih.gov
Oxadiazol-phthalazinone derivatives (e.g., 2e, 7d)HepG2 (Liver), MCF-7 (Breast)Significant and selective activity nih.gov
4-(2,6-dichlorophenyl)methyl-1-(2H)-phthalazinone (11c)SC-3 (Prostate)0.18 µM
Phthalazinone-dithiocarbamate hybrids (e.g., 9a, 9b)NCI-H460 (Lung)<10 µM
Pyran-Linked Phthalazinone-Pyrazole HybridsA549 (Lung), HeLa (Cervical)9.8–41.6 µM
Phthalazinone derivative 2h, 2j, 2gUO-31 (Renal)Moderate sensitivity

Antimicrobial Research (e.g., Antibacterial, Antifungal, Antiviral, Antitrypanosomal)

The versatile phthalazinone core has also been explored for its potential in combating infectious diseases. Research has shown that derivatives of this compound exhibit a wide range of antimicrobial activities.

Antibacterial and Antifungal Activity Several studies have reported the synthesis of phthalazinone derivatives with notable antibacterial and antifungal properties. nih.gov For example, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one demonstrated remarkable antifungal activity against standardized strains of dermatophytes and Cryptococcus neoformans. osf.ionih.gov Other synthesized derivatives showed efficacy against both Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Some compounds were also active against fungal strains like Candida albicans and Aspergillus fumigatus. In some cases, phthalazinones were found to enhance the activity of existing antifungal drugs like fluconazole (B54011) against resistant Candida albicans isolates.

Antiviral Activity The antiviral potential of phthalazinone derivatives has been identified, particularly against the rabies virus (RABV). A high-throughput screening of a large compound library identified phthalazinone derivatives as potent inhibitors of RABV infection. Subsequent studies have focused on understanding their mechanism of action, which appears to be broad enough to affect other viruses in the Mononegavirales order.

Antitrypanosomal Activity Phthalazinone derivatives have emerged as a promising class of compounds for the treatment of diseases caused by trypanosomatid parasites. Research has shown that these compounds act as phosphodiesterase (PDE) inhibitors in parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (which causes African trypanosomiasis). nih.govasm.org The tetrahydrophthalazinone derivative NPD-008 was active against various forms and strains of T. cruzi. Further optimization of a series of phthalazinone derivatives led to the identification of compounds with improved metabolic stability while maintaining high potency against T. brucei. asm.org Studies have also demonstrated that these inhibitors can act synergistically with the current drug, benznidazole, against intracellular forms of T. cruzi. nih.gov

Anti-inflammatory Research

Analogues of this compound have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).

A series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.gov Certain compounds within this series demonstrated significant anti-inflammatory effects, comparable to the standard drug etoricoxib. nih.gov Further in vitro analysis revealed that these compounds are potent and selective inhibitors of COX-2. nih.gov

Additionally, research into 2-substituted phthalazinone derivatives has identified them as inhibitors of PDE4. researchgate.net PDE4 inhibitors are a recognized class of anti-inflammatory agents that function by preventing the production of pro-inflammatory cytokines. researchgate.net

Table 1: Anti-inflammatory Activity of Phthalazinone Analogues

Compound Assay Result Reference
2b Carrageenan-induced rat paw edema Significant activity at 3h nih.gov
2i Carrageenan-induced rat paw edema Significant activity at 5h nih.gov

Table displays the significant anti-inflammatory activity of selected phthalazinone derivatives in an in vivo model.

Antidiabetic Research

The potential of phthalazinone analogues in the management of diabetes has been explored, with a focus on their activity as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists. PPARγ is a key regulator of glucose and lipid metabolism, making it a significant target for antidiabetic drugs.

In one study, novel thiazolidin-4-one benzenesulfonamide (B165840) arylidene hybrids were designed and synthesized, with their PPARɣ agonistic activity evaluated in vitro. The phenethyl thiazolidin-4-one sulphonamide 9l emerged as the most potent, showing a 41.7% activation of PPARɣ. Other analogues, such as 9i, 9k, and 10d, also demonstrated moderate activation. These compounds showed higher selectivity for PPARɣ over PPARδ and PPARα isoforms. Further in vivo studies in rats with compound 9i revealed improved insulin (B600854) secretion, enhanced insulin sensitivity, and a better anti-diabetic profile than the standard drug, pioglitazone. nih.gov

Table 2: PPARγ Agonistic Activity of Thiazolidin-4-one Benzenesulfonamide Hybrids

Compound PPARγ Activation (%) Reference
9l 41.7 nih.gov
10d 33.7 nih.gov
9k 32.8 nih.gov
9i 31.7 nih.gov

Table shows the percentage of PPARγ activation by selected compounds compared to a control.

Antithrombotic Research

The antithrombotic potential of phthalazinone analogues has been linked to their ability to inhibit platelet aggregation and thromboxane (B8750289) A2 (TXA2) synthesis.

The compound 7-ethoxycarbonyl-6,8-dimethyl-4-hydroxymethyl-1(2H)-phthalazinone (EG 626) has been shown to inhibit platelet aggregation induced by various agents. It was found to be effective against aggregation induced by ADP, collagen, and arachidonic acid. In studies using rabbit platelets, the ID50 of EG-626 for ADP-induced aggregation was 223 µM. Furthermore, it has been suggested that some phthalazinone derivatives may act as TXA2 synthetase inhibitors. korea.ac.kr

Another study focused on 4-aryl derivatives of 7-ethoxycarbonyl-6,8-dimethyl-1(2H)-phthalazinone, with the 4-(2-anisyl) derivative and its corresponding 1-chloro analogue demonstrating significant inhibitory activity on platelet aggregation. sci-hub.se

Table 3: Inhibitory Effect of EG 626 on Platelet Aggregation

Inducer Activity ID50 Reference
ADP Inhibition 223 µM
Collagen Inhibition -
Arachidonic Acid Inhibition -

Table illustrates the inhibitory effect of EG 626 on platelet aggregation induced by different agonists.

Cardiotonic and Vasorelaxant Research

Phthalazinone analogues have been investigated for their effects on the cardiovascular system, demonstrating both cardiotonic and vasorelaxant properties.

The compound EG 626, a cyclic AMP phosphodiesterase inhibitor, has been shown to possess cardiotonic properties. In anesthetized dogs, it increased heart rate and cardiac output.

In the realm of vasorelaxation, a series of 2-(aminoalkyl)-4-benzyl-2H-phthalazin-1-one derivatives were synthesized and their activity was studied on isolated rat aorta rings. Most of these new compounds were able to relax the aortic rings pre-contracted with phenylephrine by 72.9-85.7% at the highest concentration tested. One particularly potent compound suppressed the contractile effects of phenylephrine, high KCl concentration, ionomycin, and caffeine. This vasorelaxant effect is believed to be due to the reversible blockage of various calcium channels.

Anticonvulsant Research

The anticonvulsant potential of phthalazinone derivatives has been evaluated in various preclinical models of epilepsy.

A study on a series of compounds containing a 4-(4-chlorophenyl)-(2H)-phthalazinone moiety demonstrated their anticonvulsant activities in a pentylenetetrazole (PTZ)-induced convulsion model in mice. sapub.orgresearchgate.net Another study investigated N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a hybrid anticonvulsant, which showed significant protection in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (s.c. PTZ) test in mice. nih.gov These findings suggest that the phthalazinone scaffold and related structures are promising for the development of new antiepileptic agents. sapub.orgresearchgate.net

Table 4: Anticonvulsant Activity of AS-1 in Mice

Test ED50 (mg/kg) Reference
Maximal Electroshock (MES) 55.4 nih.gov
Subcutaneous Pentylenetetrazole (s.c. PTZ) 110.2 nih.gov

Table presents the median effective dose (ED50) of AS-1 in two different seizure models.

Antidepressant Research (e.g., Serotonin (B10506) Reuptake Prevention)

Research into phthalazinone-based compounds has revealed their potential as novel antidepressants, with a mechanism of action that can involve the modulation of multiple serotonin receptors.

A study focused on developing phthalazinone-based molecules that act as triple-acting agents, targeting the 5-HT2A and 5-HT2C receptors in addition to inhibiting serotonin reuptake. korea.ac.krnih.gov This multi-target approach is suggested to be beneficial for creating antidepressants with improved pharmacology and fewer side effects. nih.gov Two representative compounds, 11j and 11l, demonstrated strong binding affinities for these targets and exhibited promising antidepressant-like effects in the forced swimming test, comparable to the standard drug fluoxetine. korea.ac.krnih.gov

Table 5: Binding Affinities of Phthalazinone-Based Compounds

Compound Target Binding Affinity (Ki, nM) Reference
11j 5-HT Transporter 1.8 korea.ac.krnih.gov
5-HT2A 3.2 korea.ac.krnih.gov
5-HT2C 15.7 korea.ac.krnih.gov
11l 5-HT Transporter 2.5 korea.ac.krnih.gov
5-HT2A 4.1 korea.ac.krnih.gov
5-HT2C 22.4 korea.ac.krnih.gov

Table displays the binding affinities of compounds 11j and 11l for the serotonin transporter, 5-HT2A, and 5-HT2C receptors.

Anti-atherosclerotic Research

The potential of phthalazinone analogues in combating atherosclerosis has also been a subject of investigation. The anti-atherosclerotic effects of these compounds are often linked to their anti-inflammatory and lipid-modulating properties.

Research has shown that 4-hydroxymethyl-1(2H)-phthalazinone derivatives exhibit antiatherosclerotic properties. osf.io While the specific mechanisms for this class of compounds are still under investigation, the anti-platelet aggregation activity of related phthalazinone derivatives, as discussed in the antithrombotic section, may contribute to their anti-atherosclerotic potential by preventing the formation of thrombi that can lead to acute cardiovascular events.

Antihistamine Research

Research into this compound and its analogues has been a significant area of interest in the quest for novel antihistamine agents. osf.ioresearchgate.net The phthalazinone scaffold is a core component of several compounds investigated for their ability to antagonize the histamine (B1213489) H1 receptor, a key target in the treatment of allergic conditions. nih.govnih.gov

A notable example emerging from this line of research is azelastine, a phthalazinone derivative that has been established as an antihistamine. nih.govnih.gov Building on this, scientists have synthesized and evaluated numerous other analogues to optimize potency, selectivity, and duration of action. The primary goal is often to develop second-generation antihistamines with reduced sedative effects, which are typically associated with the compound's ability to cross the blood-brain barrier and interact with H1 receptors in the central nervous system. nih.govresearchgate.net

In one stream of research, a series of potent phthalazinone-based antagonists for the human H1 receptor were identified. osf.io The research focused on modifying the substituents on the phthalazinone core to enhance binding affinity and duration of action. For instance, studies on pyrrolidine (B122466) amide derivatives based on the phthalazinone scaffold yielded several compounds with promising antihistamine profiles. nih.govnih.gov Three specific analogues, designated 3e, 3g, and 9g, were found to be equipotent with the established clinical standard, azelastine. nih.govacs.org Furthermore, these compounds exhibited a longer duration of action in in vitro washout assays compared to azelastine, suggesting a potential for less frequent administration. nih.gov The amide group was incorporated into the molecular design with the hypothesis that it could form a tighter hydrogen bond with the H1 receptor, thereby increasing affinity and/or duration of action. nih.gov

The selectivity of these compounds is a crucial aspect of the research. Analogue 3g, for example, was demonstrated to be highly selective for the H1 receptor, showing over 1000-fold selectivity against the other three histamine receptor subtypes (H2, H3, and H4). nih.gov This high selectivity is desirable as it minimizes the potential for off-target effects. The research highlights the strategic chemical modifications undertaken on the phthalazinone structure to produce potent and selective H1 histamine receptor antagonists. nih.gov

Table 1: In Vitro Antihistamine Activity of Phthalazinone Analogues This table is interactive. You can sort and filter the data.

Compound H1 Receptor Affinity (pA₂) Duration of Action (vs. Azelastine) Selectivity
Azelastine 9.7 Standard -
Analogue 3e 9.9 Longer -
Analogue 3g 9.7 Longer >1000-fold over H2, H3, H4
Analogue 9g 10.0 Longer -

Data sourced from research on pyrrolidine amide human H₁ histamine receptor antagonists. nih.govnih.gov

Antiallergic Rhinitis Research

The investigation of this compound analogues is highly relevant to the treatment of allergic rhinitis, a condition affecting a significant portion of the global population. nih.govelectronicsandbooks.com The symptoms of allergic rhinitis, such as sneezing, rhinorrhea, and nasal congestion, are largely mediated by the release of histamine. researchgate.netelectronicsandbooks.com Consequently, H1 antihistamines are a primary therapy. researchgate.netresearchgate.net Research in this area aims to develop topically administered (intranasal) treatments that offer high efficacy with minimal systemic side effects. nih.govacs.org

One innovative approach has been the development of single-ligand antagonists that target both the H1 and H3 histamine receptors. osf.ioelectronicsandbooks.com While H1 receptor blockade addresses symptoms like sneezing and itching, H3 receptor blockade is believed to improve efficacy against nasal congestion, a symptom often inadequately controlled by conventional antihistamines. osf.io Research has led to the identification of phthalazinone-based bivalent antagonists that show potent activity at both H1 and H3 receptors, presenting a promising strategy for more comprehensive treatment of allergic rhinitis. osf.io

Studies have focused on creating long-acting compounds suitable for once-daily intranasal dosing. nih.govnih.gov The phthalazinone derivative, amide 3g, not only showed potent H1 antagonism but also demonstrated a significantly longer duration of action in vivo in a nasal congestion model compared to azelastine. nih.gov This extended duration, combined with low oral bioavailability and limited brain penetration, makes it an ideal candidate for a topical therapy, as it is predicted to have a reduced potential for CNS-related side effects. nih.govacs.org The anti-allergic properties of another phthalazinone derivative, azelastine, were investigated with a specific focus on its decongestive effect, demonstrating its ability to prevent changes in nasal impedance caused by histamine challenge in animal models. nih.gov

The synthesis of various 4-benzyl-1(2H)-phthalazinone derivatives has been a cornerstone of this research effort. nih.gov These efforts have produced a pipeline of compounds with tailored pharmacokinetic profiles, aiming for high metabolic clearance when applied topically to limit systemic exposure while maximizing local therapeutic action within the nasal passages. nih.govnih.gov

Table 2: Profile of Phthalazinone Analogues in Allergic Rhinitis Research This table is interactive. You can sort and filter the data.

Compound/Analogue Target Receptor(s) Key Research Finding Potential Application
Azelastine H1 Prevents histamine-induced nasal impedance. nih.gov Allergic Rhinitis
Phthalazinone H1/H3 Antagonists H1 and H3 Bivalent activity to improve efficacy on nasal congestion. osf.io Allergic Rhinitis
Amide 3g H1 Long duration of action in a nasal congestion model; low brain penetration. nih.govacs.org Once-daily intranasal treatment for Allergic Rhinitis

This table synthesizes data from multiple studies on phthalazinone derivatives for allergic rhinitis. nih.govosf.ioacs.orgnih.gov

Future Research Directions and Translational Potential Academic Perspective

Development of Novel Synthetic Methodologies for Enhanced Efficiency

Key synthetic approaches for the phthalazinone core typically involve the cyclocondensation of precursors like 2-acylbenzoic acids or phthalic anhydrides with hydrazine (B178648) derivatives. ekb.eglongdom.org For instance, 4-benzyl-1(2H)-phthalazinone can be prepared by reacting 3-benzylidenephthalide (itself formed from phthalic anhydride (B1165640) and phenylacetic acid) with hydrazine hydrate (B1144303). jst.go.jpresearchgate.net The N2- and C4-positions are then functionalized.

Future research can be directed towards:

One-Pot and Multicomponent Reactions: Developing one-pot procedures that combine several synthetic steps without isolating intermediates can significantly increase efficiency. For example, a one-pot, three-component reaction has been successfully used to synthesize pyran-linked phthalazinone-pyrazole hybrids. researchgate.net

Catalytic Systems: The exploration of novel catalysts, such as heteropolyacids or palladium-based systems, can facilitate milder reaction conditions and improve regioselectivity, particularly for C-N cross-coupling reactions to functionalize the phthalazinone ring. beilstein-journals.org

Chemoselective Functionalization: Research into controlling the chemoselectivity of reactions, such as N-alkylation versus O-alkylation, is crucial. Studies have shown that N-alkylation is generally favored, and understanding the reaction control points (basicity and nucleophilicity) allows for the regioselective synthesis of N-substituted derivatives like 2-benzyl-4-methyl-1(2H)-phthalazinone. beilstein-journals.orgsciforum.net

Table 1: Synthetic Strategies for Phthalazinone Derivatives
Synthetic StrategyDescriptionKey Intermediates/ReagentsPotential for Enhancement
CyclocondensationCore scaffold construction from acyclic precursors.Phthalic anhydride, 2-acylbenzoic acids, hydrazine hydrate. longdom.orgMicrowave-assisted synthesis to reduce reaction times.
N-AlkylationIntroduction of substituents at the N2 position.Alkyl halides (e.g., benzyl (B1604629) chloride), K₂CO₃, DMF/acetone (B3395972). beilstein-journals.orgsciforum.netPhase-transfer catalysis for improved efficiency and milder conditions.
Azide (B81097) CouplingFormation of peptide bonds for creating dipeptide derivatives.Acetohydrazide derivatives, sodium nitrite (B80452), HCl, amines/amino acid esters. sciforum.netnih.govFlow chemistry to control hazardous azide intermediates.
Palladium-Catalyzed AminationIntroduction of amino groups at the C4 position.4-Bromophthalazinones, various amines, Pd catalyst/ligand. beilstein-journals.orgDevelopment of more robust and air-stable catalyst systems.

Exploration of New Pharmacological Targets and Mechanisms of Action

The phthalazinone scaffold is a versatile pharmacophore that has been shown to interact with numerous biological targets, making it a valuable starting point for drug discovery. [2, 4] While much research has focused on its anticancer properties, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP), there is vast potential in exploring new targets and elucidating novel mechanisms of action. [6, 9]

Prominent targets for phthalazinone derivatives include:

Kinases: Many phthalazinone analogs are potent kinase inhibitors. They have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases, all of which are critical targets in oncology. [2, 12]

PARP Family: The 4-substituted-2H-phthalazin-1-one scaffold is the basis for several potent PARP inhibitors, including the clinically approved drug Olaparib. researchgate.net

Hormone Receptors: Derivatives of 4-benzyl-1-(2H)-phthalazinone have been synthesized as nonsteroidal androgen receptor (AR) antagonists, showing potential for the treatment of prostate cancer. [11, 18]

Other Enzymes and Receptors: The scaffold has also been investigated for activity against DNA topoisomerase, phosphodiesterases (PDEs), and α-adrenoceptors. [2, 5, 6]

Future academic efforts should aim to broaden the scope of pharmacological investigation. This includes screening phthalazinone libraries against diverse target classes, such as epigenetic modifiers, proteins involved in metabolic diseases, and targets for neurodegenerative disorders. Understanding the polypharmacology—the ability of a single compound to modulate multiple targets—of these derivatives could open new therapeutic avenues for complex, multifactorial diseases.

Advanced SAR Studies Incorporating Computational Design

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. For the this compound scaffold, SAR investigations have revealed that substitutions at the N2 and C4 positions are critical for modulating biological activity. longdom.org

C4-Position: The nature of the substituent at the C4-position significantly influences activity. In the case of AR antagonists, introducing two ortho-substituents on the phenyl ring of the C4-benzyl group led to potent inhibition of cancer cell proliferation.

N2-Position: Modifications at the N2-position with various alkyl or aminoalkyl chains have been used to tune pharmacokinetic properties and explore interactions with the target protein. [3, 17]

The integration of computational design with traditional SAR studies offers a powerful approach to accelerate the discovery process. Molecular modeling and docking studies can rationalize biological results and guide the synthesis of new analogs. jst.go.jp For example, a docking study of an active 4-benzyl-1-(2H)-phthalazinone derivative with the androgen receptor ligand-binding domain highlighted the crucial role of the benzyl group in achieving antagonism. Future research should leverage advanced computational tools for:

Virtual Screening: High-throughput virtual screening of large compound libraries against specific targets.

Pharmacophore Modeling: Identifying the key structural features required for biological activity.

Predictive ADME/Tox: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new designs, thereby reducing late-stage attrition. ekb.eg

Investigation of Phthalazinone Scaffolds in Emerging Disease Areas

While oncology has been the primary focus, the diverse bioactivities of phthalazinones suggest their potential in other, emerging disease areas. [2, 8] The structural versatility of the scaffold allows for its adaptation to a wide array of biological targets.

Future research should explore the therapeutic potential of this compound and related analogs in:

Infectious Diseases: Some phthalazinone derivatives have shown promising antimicrobial and antifungal activity. For instance, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one exhibited remarkable antifungal activity against dermatophytes and Cryptococcus neoformans. This provides a rationale for screening phthalazinone libraries against a broader range of bacterial and fungal pathogens, including drug-resistant strains.

Neurodegenerative Diseases: Given their ability to cross the blood-brain barrier and interact with various enzymes and receptors, phthalazinones could be investigated as potential treatments for diseases like Alzheimer's or Parkinson's. For example, some derivatives have shown inhibitory activity against human acetylcholinesterase (hAChE) and amyloid-beta aggregation. beilstein-journals.org

Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of some phthalazinones warrant further investigation into their mechanisms and potential application in chronic inflammatory conditions. longdom.org

Table 2: Potential Therapeutic Applications for Phthalazinone Scaffolds
Disease AreaPotential Target/MechanismSupporting Evidence
OncologyPARP, VEGFR-2, EGFR, Aurora Kinase, Androgen Receptor. [2, 11]Olaparib (PARP inhibitor); numerous preclinical studies. [6, 9]
Infectious DiseasesInhibition of essential fungal/bacterial enzymes.Activity against C. neoformans and dermatophytes.
NeurodegenerationInhibition of AChE, modulation of Aβ aggregation. beilstein-journals.orgPreclinical studies showing activity against neurodegenerative targets. beilstein-journals.org
Inflammatory DiseasesModulation of inflammatory pathways (e.g., p38 MAPK). longdom.orgReported anti-inflammatory and analgesic effects. longdom.org

Integration of Multi-Omics Data with Chemical Biology Research

The complexity of biological systems requires sophisticated approaches to understand drug action fully. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of cellular processes and their response to chemical probes like phthalazinone derivatives. [21, 22]

Future research in this area should focus on:

Target Deconvolution: Using proteomics approaches (e.g., chemical proteomics) to identify the direct binding partners of a bioactive phthalazinone compound within the cell, thus confirming its intended target and revealing potential off-targets.

Mechanism of Action Analysis: Integrating transcriptomic (RNA-seq) and proteomic data to map the downstream signaling pathways affected by a phthalazinone derivative. This can provide a comprehensive understanding of its mechanism of action beyond simple enzyme inhibition. [21, 26]

Biomarker Discovery: Analyzing multi-omics data from cells or patients treated with a phthalazinone drug candidate can help identify biomarkers that predict response or resistance to the treatment, a key step towards personalized medicine.

Rational Drug Design Strategies for Lead Optimization

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on a thorough understanding of the biological target and SAR. For the phthalazinone scaffold, lead optimization strategies will continue to be a major focus of academic research.

Key strategies include:

Molecular Hybridization: This approach involves combining the phthalazinone pharmacophore with moieties from other bioactive molecules to create hybrid compounds with potentially improved affinity, dual-action mechanisms, or better selectivity. ekb.eg The synthesis of phthalazinone-dithiocarbamate hybrids is an example of this strategy. ekb.eg

Scaffold Hopping: Replacing the phthalazinone core with other heterocyclic systems while maintaining the key pharmacophoric features to discover novel intellectual property and potentially improved drug-like properties.

Structure-Based Drug Design: Utilizing high-resolution crystal structures of the target protein in complex with a phthalazinone inhibitor to guide the design of new analogs that form more optimal interactions, thereby enhancing potency and selectivity.

The systematic application of these strategies, informed by computational modeling and multi-omics data, will be crucial for translating the promising academic findings on this compound and its analogs into clinically viable therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing 2-benzyl-4-methyl-1(2H)-phthalazinone, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via bromination of phthalazin-1(2H)-one using potassium tribromide, followed by alkylation with methyl iodide. Subsequent palladium-catalyzed amination introduces benzylic or aminoalkyl substituents . Intermediates are characterized using NMR (e.g., 1^1H, 13^13C) and IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1667 cm1^{-1}) and elemental analysis for purity validation .

Q. How are phthalazinone derivatives screened for preliminary biological activity in academic settings?

  • Methodological Answer : Initial screening involves in vitro assays such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition to assess neuroprotective potential. For anticancer activity, cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., SC-3, LNCaP) are performed, with IC50_{50} values calculated to prioritize lead compounds .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • Methodological Answer : 1^1H NMR identifies aromatic protons (δ 7.91–8.94 ppm) and substituents (e.g., benzyl CH2_2 at δ 4.60 ppm). IR confirms lactam C=O absorption (~1667 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound analogs?

  • Methodological Answer : SAR studies involve synthesizing derivatives with varied substituents (e.g., oxadiazole, thioether, or nitro groups at position 4) and comparing their biological activities. For example, oxadiazole derivatives (e.g., 2a–2d ) show enhanced antifungal or antiproliferative activity depending on substituent electronic effects. Computational tools (e.g., molecular docking) predict binding affinities to targets like androgen receptors or α-adrenoceptors .

Q. What strategies resolve contradictions in reported biological activities of phthalazinone derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or substituent stereochemistry. Address this by:
  • Replicating assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition).
  • Performing comparative studies using isosteric analogs (e.g., replacing benzyl with p-chlorobenzyl to assess steric effects) .

Q. How can computational methods optimize the design of phthalazinone-based therapeutics?

  • Methodological Answer : Use Limited Rational Design (LRD) to screen compound libraries for drug-like properties (e.g., Tanimoto similarity scores >0.85). Molecular dynamics simulations predict binding stability to targets like c-Met or PARP1. For example, phthalazinones with aminothiazole moieties show improved kinase selectivity when modeled for DYRK1A/GSK3β interactions .

Q. What process optimization techniques improve the scalability of phthalazinone core synthesis?

  • Methodological Answer : Replace traditional routes (e.g., from 5-bromophthalic anhydride) with cost-effective methods using 4-chlorobenzamide via Gabriel amine synthesis. Flow chemistry enhances yield (e.g., 85% purity via microwave-assisted amination) and reduces byproducts, critical for API-scale production .

Q. How are coordination properties of phthalazinone derivatives exploited for metal-based therapeutics?

  • Methodological Answer : Phthalazinones with aminoalkyl/polyamino substituents act as ligands for Cu(II) or Zn(II) ions. Stability constants (log K) are determined via potentiometric titrations. Applications include redox-active anticancer agents (e.g., ROS generation in A549 cells) or antimicrobials via metal complexation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-4-methyl-1(2H)-phthalazinone
Reactant of Route 2
Reactant of Route 2
2-benzyl-4-methyl-1(2H)-phthalazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.